

Spectroscopic and Spectrometric Characterization of Iso-isariin B: A Technical Guide

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Compound of Interest

Compound Name: *Iso-isariin B*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and spectrometric data for **Iso-isariin B**, a cyclodepsipeptide with notable insecticidal properties. The information presented herein is compiled from published research and is intended to serve as a comprehensive resource for researchers in natural product chemistry, drug discovery, and related fields.

Introduction

Iso-isariin B is a cyclic hexadepsipeptide originally isolated from the entomopathogenic fungus *Beauveria felina* (formerly *Isaria felina*).^[1] Its structure is characterized by a cyclic sequence of five amino acid residues and one α -hydroxy acid residue. The elucidation of its complex structure has been made possible through the application of advanced spectroscopic and spectrometric techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and tandem Mass Spectrometry (MS/MS). This guide presents the detailed NMR and MS/MS data for **Iso-isariin B**, along with the experimental protocols utilized for their acquisition.

Spectroscopic Data

The structural characterization of **Iso-isariin B** relies heavily on one- and two-dimensional NMR spectroscopy. The following tables summarize the ^1H and ^{13}C NMR chemical shift

assignments, typically recorded in deuterated chloroform (CDCl_3).

NMR Spectroscopic Data

Table 1: ^1H and ^{13}C NMR Spectroscopic Data for **Iso-isariin B** in CDCl_3

Position	Amino Acid/Hydroxy Acid Residue	δC (ppm)	δH (ppm), mult. (J in Hz)
1	3-hydroxy-2,4-dimethylpentanoic acid (Hdp)	171.9 (C=O)	-
77.2 (CH)	5.15, d (9.0)		
39.8 (CH)	2.20, m		
30.1 (CH)	1.95, m		
20.1 (CH ₃)	0.95, d (7.0)		
17.0 (CH ₃)	0.90, d (7.0)		
2	N-Me-L-Leu	170.8 (C=O)	-
58.9 (CH)	5.40, dd (9.0, 3.0)		
40.8 (CH ₂)	1.70, m; 1.55, m		
25.1 (CH)	1.80, m		
23.0 (CH ₃)	0.92, d (6.5)		
21.5 (CH ₃)	0.88, d (6.5)		
32.1 (N-CH ₃)	3.10, s		
3	L-Ala	172.5 (C=O)	-
48.5 (CH)	4.65, quint (7.0)		
18.5 (CH ₃)	1.40, d (7.0)		
4	L-Val	171.5 (C=O)	-
58.0 (CH)	4.45, dd (9.0, 7.0)		
31.0 (CH)	2.15, m		
19.8 (CH ₃)	1.00, d (7.0)		
18.9 (CH ₃)	0.98, d (7.0)		

5	Gly	169.0 (C=O)	-
42.0 (CH ₂)	4.10, dd (17.0, 7.0); 3.90, dd (17.0, 6.0)		
6	β-Ala	170.1 (C=O)	-
35.5 (CH ₂)	3.60, m		
33.5 (CH ₂)	2.50, m		

Data extracted from Langenfeld et al., J. Nat. Prod. 2011, 74(4), 825-830.

Mass Spectrometric Data

Tandem mass spectrometry (MS/MS) is a powerful tool for sequencing cyclic peptides. The fragmentation of the protonated molecule $[M+H]^+$ of **Iso-isariin B** provides key information about the sequence of amino and hydroxy acid residues. The fragmentation typically occurs at the amide and ester bonds, leading to a series of b and y-type ions.

Table 2: Key MS/MS Fragmentation Data for **Iso-isariin B**

Fragment Ion	m/z (calculated)	Amino Acid/Hydroxy Acid Loss
$[M+H]^+$	596.4	-
b ₂	227.2	Hdp
b ₃	298.2	Hdp, N-Me-L-Leu
b ₄	369.3	Hdp, N-Me-L-Leu, L-Ala
b ₅	468.4	Hdp, N-Me-L-Leu, L-Ala, L-Val
y ₁	72.1	Gly
y ₂	171.1	Gly, L-Val
y ₃	242.2	Gly, L-Val, L-Ala
y ₄	355.3	Gly, L-Val, L-Ala, N-Me-L-Leu

Fragmentation data is inferred based on the structure reported by Langenfeld et al., 2011.

Experimental Protocols

The following sections detail the methodologies for the isolation and structural elucidation of **Iso-isariin B**.

Fungal Strain and Cultivation

The producing organism, *Beauveria felina*, is typically cultivated in a suitable liquid medium, such as Potato Dextrose Broth (PDB), for several weeks. The fungal mycelia are then separated from the culture broth by filtration.

Extraction and Isolation

The fungal mycelia and culture filtrate are extracted with an organic solvent, commonly ethyl acetate. The crude extract is then subjected to a series of chromatographic techniques for purification. A typical purification workflow involves:

- **Initial Fractionation:** The crude extract is fractionated using vacuum liquid chromatography (VLC) on silica gel with a stepwise gradient of solvents (e.g., n-hexane, ethyl acetate, methanol).
- **Further Purification:** Bioactive fractions are further purified by repeated column chromatography on silica gel and/or Sephadex LH-20.
- **Final Purification:** The final purification is often achieved by semi-preparative High-Performance Liquid Chromatography (HPLC) to yield pure **Iso-isariin B**.

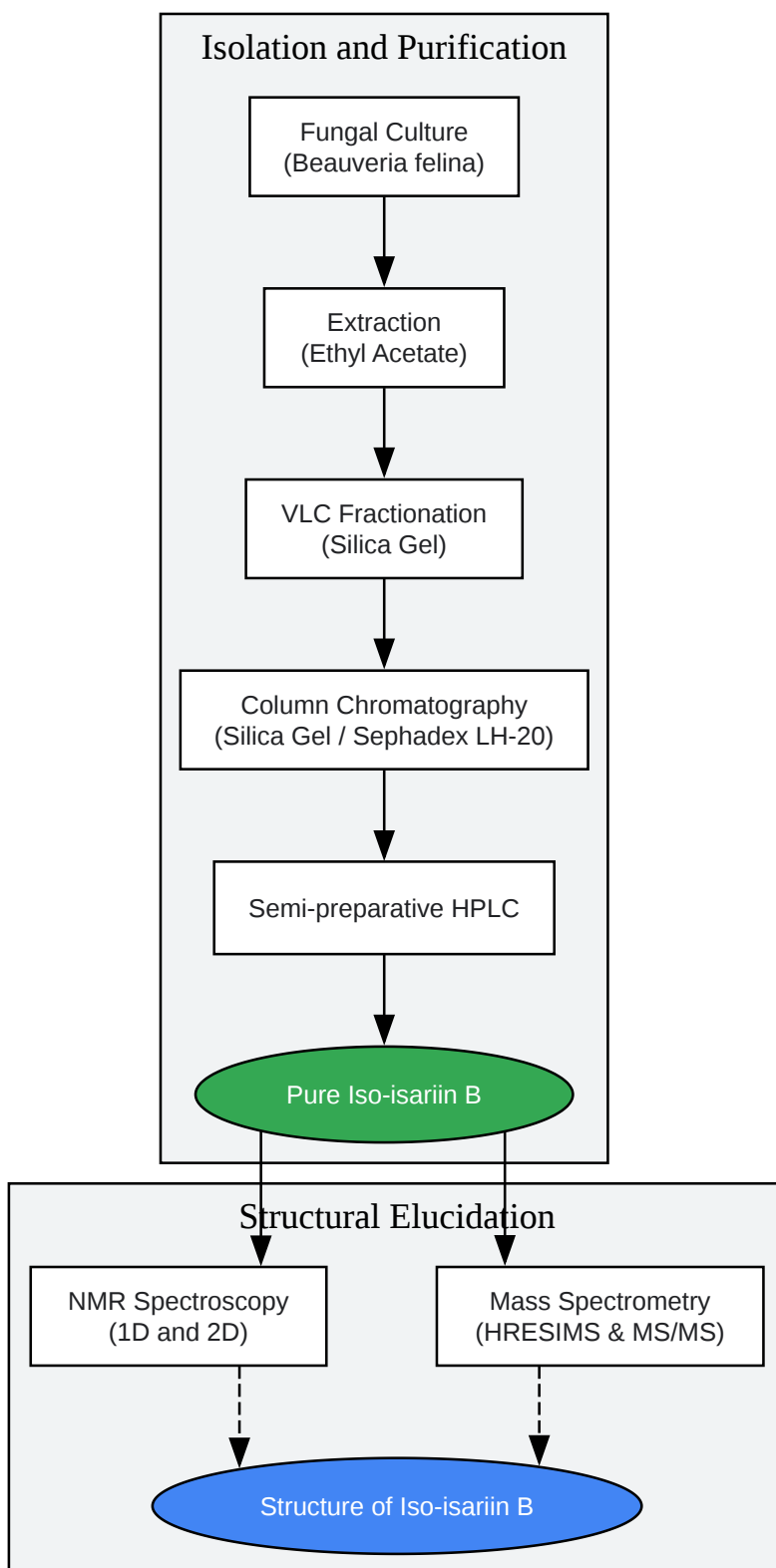
Spectroscopic and Spectrometric Analysis

- **NMR Spectroscopy:** ^1H , ^{13}C , COSY, HSQC, and HMBC NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz) using deuterated chloroform (CDCl_3) as the solvent. Chemical shifts are referenced to the residual solvent signals.
- **Mass Spectrometry:** High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula. MS/MS fragmentation analysis is performed on a

quadrupole time-of-flight (Q-TOF) or similar mass spectrometer to elucidate the amino acid sequence.

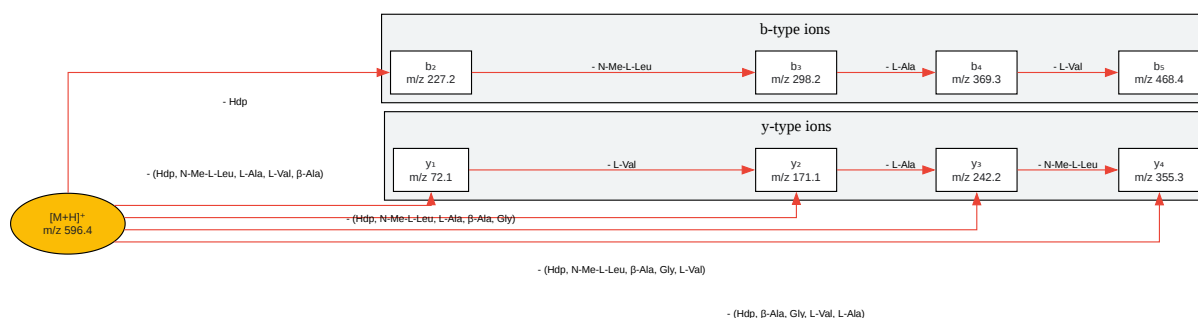
Visualizations

The following diagrams illustrate key workflows and concepts related to the analysis of **Iso-isariin B**.



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General workflow for the isolation and structural elucidation of **Iso-isariin B**.



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Proposed MS/MS fragmentation pathway for **Iso-isariin B**.

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References

- 1. pubs.acs.org [pubs.acs.org]
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